molecular formula C13H10N4O2 B11468014 3H-Imidazo[1,5-b][1,2,4]triazole-2,5-dione, 6,7-dihydro-6-phenyl-3-(2-propynyl)-

3H-Imidazo[1,5-b][1,2,4]triazole-2,5-dione, 6,7-dihydro-6-phenyl-3-(2-propynyl)-

Cat. No.: B11468014
M. Wt: 254.24 g/mol
InChI Key: VBNUPJSFUDGQHJ-UHFFFAOYSA-N
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Description

6-PHENYL-3-(PROP-2-YN-1-YL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a heterocyclic compound that features an imidazole and triazole ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-PHENYL-3-(PROP-2-YN-1-YL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted propargylamine with a suitable triazole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole or triazole rings, potentially leading to partially or fully reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-PHENYL-3-(PROP-2-YN-1-YL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-PHENYL-3-(PROP-2-YN-1-YL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of biological activities.

    Triazole: Known for its antifungal properties and used in various pharmaceuticals.

    Benzimidazole: Another heterocyclic compound with significant medicinal applications.

Uniqueness

6-PHENYL-3-(PROP-2-YN-1-YL)-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is unique due to its fused ring structure, which combines the properties of both imidazole and triazole rings. This fusion can lead to enhanced biological activities and novel applications that are not observed with the individual components .

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

6-phenyl-3-prop-2-ynyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C13H10N4O2/c1-2-8-16-12(18)14-11-9-15(13(19)17(11)16)10-6-4-3-5-7-10/h1,3-7H,8-9H2

InChI Key

VBNUPJSFUDGQHJ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)N=C2N1C(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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